molecular formula C13H20BrNO3 B4882216 4-bromo-2-{[(2-hydroxyethyl)(propyl)amino]methyl}-6-methoxyphenol

4-bromo-2-{[(2-hydroxyethyl)(propyl)amino]methyl}-6-methoxyphenol

Cat. No. B4882216
M. Wt: 318.21 g/mol
InChI Key: GJPWXBVTQTZSIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-2-{[(2-hydroxyethyl)(propyl)amino]methyl}-6-methoxyphenol, also known as Bopindolol, is a beta-blocker drug that is used in the treatment of hypertension and angina. This drug belongs to the class of non-selective beta-blockers, which means it blocks both beta-1 and beta-2 receptors.

Mechanism of Action

4-bromo-2-{[(2-hydroxyethyl)(propyl)amino]methyl}-6-methoxyphenol works by blocking the beta-1 and beta-2 receptors in the heart and blood vessels. This results in a decrease in heart rate, cardiac output, and blood pressure. 4-bromo-2-{[(2-hydroxyethyl)(propyl)amino]methyl}-6-methoxyphenol also has intrinsic sympathomimetic activity, which means it has a partial agonist effect on beta receptors.
Biochemical and Physiological Effects:
4-bromo-2-{[(2-hydroxyethyl)(propyl)amino]methyl}-6-methoxyphenol has been found to have several biochemical and physiological effects. It reduces the activity of the renin-angiotensin-aldosterone system, which is responsible for regulating blood pressure. 4-bromo-2-{[(2-hydroxyethyl)(propyl)amino]methyl}-6-methoxyphenol also decreases the release of norepinephrine, a neurotransmitter that is involved in the fight or flight response. This results in a decrease in heart rate and blood pressure.

Advantages and Limitations for Lab Experiments

4-bromo-2-{[(2-hydroxyethyl)(propyl)amino]methyl}-6-methoxyphenol has several advantages for lab experiments. It is readily available and easy to synthesize. 4-bromo-2-{[(2-hydroxyethyl)(propyl)amino]methyl}-6-methoxyphenol is also well-studied and has a known mechanism of action. However, 4-bromo-2-{[(2-hydroxyethyl)(propyl)amino]methyl}-6-methoxyphenol has some limitations for lab experiments. It has a short half-life and can be rapidly metabolized, which can make it difficult to maintain a consistent concentration in experiments.

Future Directions

There are several future directions for the study of 4-bromo-2-{[(2-hydroxyethyl)(propyl)amino]methyl}-6-methoxyphenol. One area of research is the development of new beta-blockers with improved selectivity and efficacy. Another area of research is the investigation of the effects of 4-bromo-2-{[(2-hydroxyethyl)(propyl)amino]methyl}-6-methoxyphenol on other physiological systems, such as the immune system and the central nervous system. Additionally, the use of 4-bromo-2-{[(2-hydroxyethyl)(propyl)amino]methyl}-6-methoxyphenol in combination with other drugs for the treatment of hypertension and other cardiovascular diseases is an area of future research.

Scientific Research Applications

4-bromo-2-{[(2-hydroxyethyl)(propyl)amino]methyl}-6-methoxyphenol has been extensively studied for its use in the treatment of hypertension and angina. It has been found to be effective in reducing blood pressure and improving symptoms of angina. In addition, 4-bromo-2-{[(2-hydroxyethyl)(propyl)amino]methyl}-6-methoxyphenol has also been studied for its potential use in the treatment of heart failure and arrhythmias.

properties

IUPAC Name

4-bromo-2-[[2-hydroxyethyl(propyl)amino]methyl]-6-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BrNO3/c1-3-4-15(5-6-16)9-10-7-11(14)8-12(18-2)13(10)17/h7-8,16-17H,3-6,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJPWXBVTQTZSIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCO)CC1=C(C(=CC(=C1)Br)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-[[2-hydroxyethyl(propyl)amino]methyl]-6-methoxyphenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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